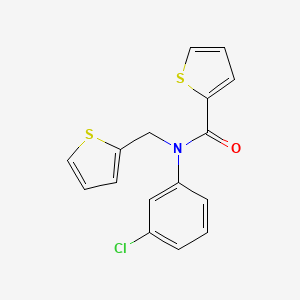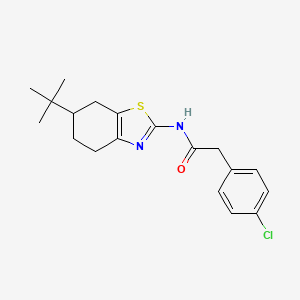![molecular formula C27H27N3O B11347581 1-(4-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11347581.png)
1-(4-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the attachment of the ethylphenyl and methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the heterocyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(4-Methylphenyl)ethylamine
Uniqueness
1-(4-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C27H27N3O |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O/c1-3-20-11-13-23(14-12-20)29-18-22(16-26(29)31)27-28-24-9-4-5-10-25(24)30(27)17-21-8-6-7-19(2)15-21/h4-15,22H,3,16-18H2,1-2H3 |
InChI-Schlüssel |
HEQWOKKWJLVVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11347498.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11347508.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11347513.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347518.png)
![3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11347522.png)

![N-(2-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11347540.png)

![2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11347551.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11347556.png)

![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11347573.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11347576.png)
